molecular formula C10H8O4 B190330 Isoscopoletin CAS No. 776-86-3

Isoscopoletin

Cat. No. B190330
CAS RN: 776-86-3
M. Wt: 192.17 g/mol
InChI Key: SYTYLPHCLSSCOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoscopoletin (ISO) is a naturally occurring compound found in plants, fungi, and bacteria. It is a phenolic compound that is known to have a variety of biological activities. ISO has been studied for its potential use in the treatment of various diseases, including cancer and inflammation.

Scientific research applications

  • Antiplatelet and Antithrombotic Effects: Isoscopoletin has been shown to inhibit thrombus formation by regulating cyclic nucleotides in collagen-induced platelets. It increases levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in a concentration-dependent manner, thereby reducing thrombus formation and having potential as a therapeutic agent for thrombotic diseases (Lee, 2020).

  • Potential in Cancer Research: Isoscopoletin has shown anticancer activity in various studies. For example, it has been identified as an active principle in inhibiting leukemia cells and multidrug-resistant cells, suggesting its potential as an anticancer agent (Adams, Efferth, & Bauer, 2006).

  • Role in Metabolism: The metabolism of scoparone to isoscopoletin via 6-O-demethylation is a major metabolic pathway in liver microsomes from various species, including humans. This outlines its role in drug metabolism and potential implications for drug design and pharmacokinetics (Juvonen et al., 2019).

  • Neuroprotective Properties: Isoscopoletin has been identified in studies investigating neuroprotective compounds. It has been isolated along with other compounds from plants showing significant neuroprotective activity against human neuroblastoma cells (Cheng et al., 2013).

  • Antiviral Properties: Isoscopoletin has exhibited inhibitory activity against hepatitis B virus (HBV), showcasing its potential as a component in developing new antiviral agents (Li et al., 2005).

  • Antimicrobial Activity: It has shown moderate antibacterial and antifungal activities in vitro, indicating its potential use in developing antimicrobial agents (Ćirić et al., 2011).

  • Pharmacological Effects in Liver Diseases: Isoscopoletin is a primary metabolite of scoparone, a compound with various pharmacological properties, including anti-inflammatory and antioxidant effects, particularly relevant in the context of liver diseases (Hui et al., 2020).

properties

IUPAC Name

6-hydroxy-7-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c1-13-9-5-8-6(4-7(9)11)2-3-10(12)14-8/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTYLPHCLSSCOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=CC(=O)OC2=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40228266
Record name Isoscopoletin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40228266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoscopoletin

CAS RN

776-86-3
Record name Isoscopoletin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=776-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoscopoletin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000776863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoscopoletin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40228266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-hydroxy-7-methoxy-2-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.166
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isoscopoletin
Reactant of Route 2
Reactant of Route 2
Isoscopoletin
Reactant of Route 3
Reactant of Route 3
Isoscopoletin
Reactant of Route 4
Reactant of Route 4
Isoscopoletin
Reactant of Route 5
Reactant of Route 5
Isoscopoletin
Reactant of Route 6
Reactant of Route 6
Isoscopoletin

Citations

For This Compound
1,090
Citations
M Adams, T Efferth, R Bauer - Planta medica, 2006 - thieme-connect.com
… argyi [10] whereas, to our knowledge, this is the first report of isoscopoletin in the plant. … by substitution on C-7 as is found in both scopoletin and isoscopoletin [11]. Liu et al. [12] …
Number of citations: 94 www.thieme-connect.com
CE Park, DH Lee - 2021 - e-jkfn.org
… isoscopoletin on the regulation of PI3K/Akt and MAPK, which are phosphoproteins that act in the signaling process in platelet aggregation. As a result, isoscopoletin … isoscopoletin as an …
Number of citations: 2 www.e-jkfn.org
DH Lee - Korean Journal of Pharmacognosy, 2020 - koreascience.kr
… In addition, the effects of isoscopoletin on phosphorylation of … As a result, isoscopoletin significantly inhibited the … Therefore, we suggest that isoscopoletin is an anti-platelet substance …
Number of citations: 0 koreascience.kr
DH Lee - Journal of Applied Biological Chemistry, 2020 - pdfs.semanticscholar.org
… Isoscopoletin finally reduced thrombin-induced fibrin clot production and finally reduced thrombus formation. Therefore, this research suggests that isoscopoletin has strong antiplatelet …
Number of citations: 1 pdfs.semanticscholar.org
DH Lee - Korean Journal of Pharmacognosy, 2021 - koreascience.kr
… Found primarily in the roots of plants of the genus Artemisia or Scopolia, isoscopoletin has … of isoscopoletin on U46619-induced human platelet activation. As a result, isoscopoletin …
Number of citations: 0 koreascience.kr
SK Paknikar, J Bhattacharjee, KK Nadkarni - 1994 - irgu.unigoa.ac.in
A single-step synthesis of eight natural coumarins, namely, ayapin, limmetin, scoparone, leptodactylone, fraxinol, isoscopoletin, 5,6,7-trimethoxy coumarin and 7-methoxy-8-hydroxy …
Number of citations: 6 irgu.unigoa.ac.in
MFM Borges, FMF Roleira… - Journal of liquid …, 1991 - Taylor & Francis
Cis/trans isomers of ferulic and isoferulic acids and their corresponding coumarins, scopoletin and isoscopoletin, were separated by isocratic High Performance Liquid Chromatography …
Number of citations: 6 www.tandfonline.com
BG Kim, Y Lee, HG Hur, Y Lim, JH Ahn - Bioscience, biotechnology …, 2006 - jstage.jst.go.jp
O-Methyltransferase, POMT-9 was expressed in Escherichia coli. HPLC analysis of reaction products revealed three peaks corresponding to isoscopoletin, scopoletin, and scoparone, …
Number of citations: 26 www.jstage.jst.go.jp
D Müller-Enoch, E Büttgen… - … für Naturforschung C, 1985 - degruyter.com
… scoparone O-demethylation products scopoletin to isoscopoletin were deter mined for reconstituted … D have a 1:0.8 ± 0.05 scopoletin to isoscopoletin ratio, and the two ß-naphthoflavone …
Number of citations: 13 www.degruyter.com
RO Juvonen, F Novák, E Emmanouilidou… - Planta …, 2019 - thieme-connect.com
… The present study confirmed that the main primary metabolite of scoparone is isoscopoletin, as over 10 times more isoscopoletin than scopoletin was formed in vitro. Moreover, in the …
Number of citations: 13 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.